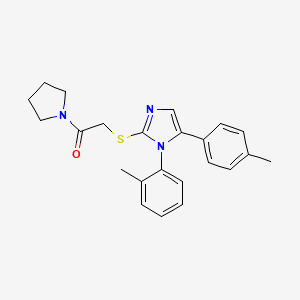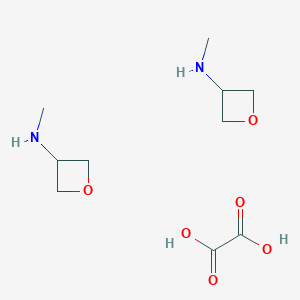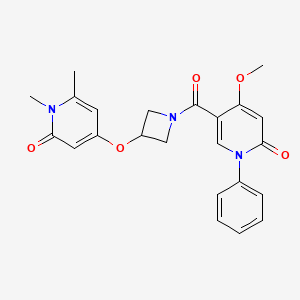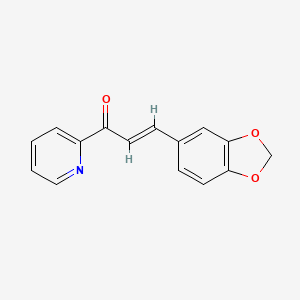
1-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of synthetic organic molecules with potential pharmacological activities. Its structure suggests a complex interaction of triazole, piperidine, and pyrrolidine moieties, indicating a multifaceted approach to its synthesis and analysis.
Synthesis Analysis
The synthesis of related pyrrolidine-2,5-diones involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. One study describes the synthesis of similar compounds, emphasizing the importance of the piperazine and pyrrolidine frameworks in anticonvulsant activity (Kamiński, Rzepka, & Obniska, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, indicating the planarity or non-planarity of the rings involved and their spatial arrangement. For instance, a crystal structure analysis of a pyrrolidine-2,5-dione derivative highlights the geometric configuration of the molecule (Marulasiddaiah, Kulkarni, Sharma, & Gupta, 2011).
Chemical Reactions and Properties
The reactivity of such compounds involves interactions at the triazole, piperidine, and pyrrolidine moieties, potentially undergoing nucleophilic substitutions, eliminations, or additions depending on the reaction conditions. For example, reactions involving cyclic secondary amines with similar compounds have been explored to understand their ring-opening mechanisms (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under various conditions. These properties are typically determined experimentally through standard analytical techniques.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards other chemical entities, and stability (including photostability and hydrolytic stability), play a significant role in the compound's application and handling. Studies on related compounds have investigated these aspects to predict the behavior of similar molecules under different chemical environments (Muszalska, Ciemniejewski, Lesniewska, Szkatuła, & Malinka, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound , due to its complex structure, is involved in various synthetic and chemical property studies. For instance, it is part of a broader class of compounds investigated for their synthesis techniques and potential applications in creating urethane-protected β- and γ-amino acids. These compounds are synthesized through a Lossen-type reaction with excellent yields and purities in a one-pot procedure, indicating their importance in organic synthesis and potential pharmaceutical applications (Cal et al., 2012).
Medicinal Chemistry and Pharmacological Activities
This compound is also part of studies focusing on medicinal chemistry, particularly in the synthesis and evaluation of anticonvulsant activities. A notable study synthesized and tested a series of related compounds for anticonvulsant activity, revealing that excluding one, all other molecules were effective in at least one seizure model. This highlights the compound's potential role in developing new treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2011).
Antagonist Activity and Drug Development
Further research into related bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has shown potent 5-HT2 antagonist activity, which was greater than that of ritanserin, a known compound, while not showing alpha 1 antagonist activity in vivo. This suggests its importance in the development of drugs targeting the 5-HT2 receptor, which could have implications for treating various psychiatric disorders (Watanabe et al., 1992).
Chemical Transformations and Ring-Transformation Reactions
In the realm of chemical transformations, research into the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones indicates the compound's role in understanding chemical reactivity and the synthesis of novel organic structures. This type of research aids in expanding the toolkit available for organic synthesis, potentially leading to new materials or drugs (Mataka et al., 1992).
Propiedades
IUPAC Name |
1-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O4/c1-20-13(15(16,17)18)19-23(14(20)27)9-4-6-21(7-5-9)12(26)8-22-10(24)2-3-11(22)25/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTFNIJZHVICCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C(=O)CCC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)
![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)
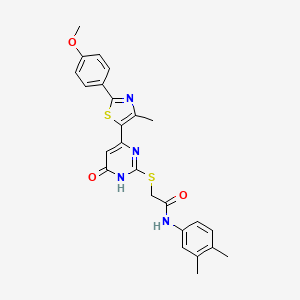
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)
![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)
![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)

![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)

